

Vatalanib succinate PDGFR c-Kit c-Fms inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vatalanib Succinate

CAS No.: 212142-18-2

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Quantitative Inhibition Profile of Vatalanib

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for Vatalanib against PDGFR- β , c-Kit, c-Fms, and key vascular endothelial growth factor receptors (VEGFRs), which are its primary targets. [1] [2]

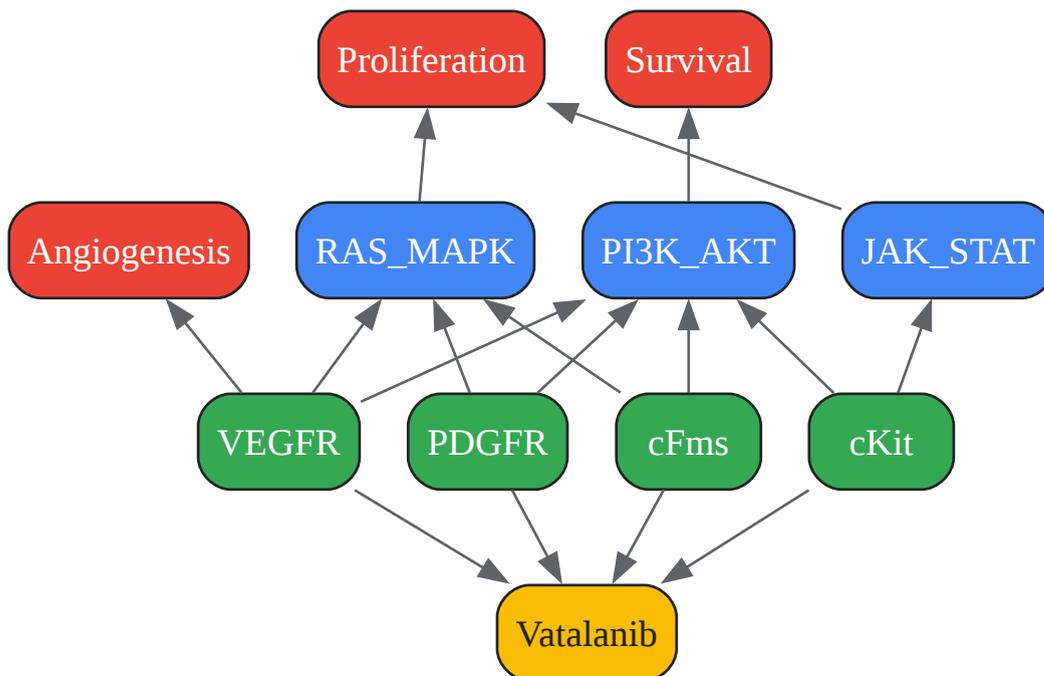
Target	Alternative Name(s)	Reported IC ₅₀ (nM)
VEGFR-2 (KDR)	KDR, Flk-1	37 nM
VEGFR-1 (Flt-1)	Flt-1	77 nM
c-Kit	Stem Cell Factor Receptor	660 nM
PDGFR- β	Platelet-Derived Growth Factor Receptor Beta	580 nM
c-Fms	CSF-1R, M-CSFR	730 nM (from [1]), 1400 nM (from [1])

Target	Alternative Name(s)	Reported IC ₅₀ (nM)
VEGFR-3 (Flt-4)	Flt-4	730 nM

Vatalanib exhibits its highest potency against the VEGFR family. Its activity against PDGFR- β , c-Kit, and c-Fms contributes to its overall multi-targeted mechanism of action, potentially impacting tumor angiogenesis and the tumor microenvironment. [1] [3] [4]

Biological Context and Signaling Pathways

Vatalanib's primary targets are Class III Receptor Tyrosine Kinases (RTKs), which share structural similarities and play critical roles in cell growth, survival, and angiogenesis. [5] [6]



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Vatalanib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways. [5] [4] [6]

Key Experimental Evidence and Protocols

Evidence for Vatalanib's activity comes from various experimental models, including kinase assays and cellular functional studies.

In Vitro Kinase Assay

This method directly measures the compound's ability to inhibit the phosphorylation activity of the purified target kinases. [1]

- **Objective:** To determine the potency (IC_{50}) of Vatalanib against specific tyrosine kinases like PDGFR- β , c-Kit, and c-Fms.
- **Key Reference:** This is the standard method used to generate the primary inhibition profile data, as reported by commercial suppliers like MedChemExpress. [1]

Functional Cellular Assay in Leiomyosarcoma

A study investigated the effects of Vatalanib (PTK787) on leiomyosarcoma cell lines (SK-LMS-1 and SK-UT-1), which express VEGFR-1, VEGFR-3, and PDGFR- β . [4]

- **Cell Lines & Culture:** Human leiomyosarcoma cell lines SK-LMS-1 and SK-UT-1 were cultured in DMEM with 10% FCS. [4]
- **Treatment:** Cells were treated with Vatalanib. In some experiments, cells were stimulated with the ligand PDGF-BB (50 ng/mL) to activate PDGFR- β signaling pathways. [4]
- **Western Blot Analysis:**
 - Cells were lysed, and proteins were separated by gel electrophoresis and transferred to a membrane.
 - Membrane was probed with antibodies against **phospho-AKT (Ser473)** and **phospho-p44/42 MAPK (Erk1/2)**, key downstream effectors in the PI3K/AKT and RAS/MAPK pathways, respectively.
 - **Result:** Vatalanib application led to a partial inhibition of PDGF-BB-activated AKT and ERK1/2 signaling pathways, demonstrating functional target engagement in a cellular context. [4]
- **Cell Viability & Death Assay:**
 - **Result:** While Vatalanib did not significantly affect metabolic activity (cell growth), **VEGF-A-treated cells showed increased cell death upon Vatalanib treatment.** This suggests context-dependent pro-apoptotic effects. [4]

Research Applications and Considerations

Vatalanib is classified as an **investigational small molecule** and is for research use only. [3] Its primary research applications are in studying angiogenesis and evaluating multi-targeted kinase inhibition in cancer models.

- **Anti-Angiogenic Research:** As a potent VEGFR inhibitor, it is used to block tumor vascularization in preclinical models. [1] [2] [7]
- **Multi-Target Inhibition:** Useful for studying the simultaneous inhibition of VEGFR, PDGFR, c-Kit, and c-Fms signaling in diseases with complex oncogenic drivers. [4] [7]
- **Clinical Trial History:** Vatalanib has been evaluated in several clinical trials for solid tumors, including a phase II trial as a second-line therapy in advanced pancreatic cancer, where it was well-tolerated and showed a favorable 6-month survival rate. [3] [7]

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References

1. Vatalanib succinate (PTK787 succinate) | VEGFR Inhibitor | MedChemExpress [medchemexpress.com]
2. Vatalanib succinate Supplier | CAS 212142-18-2 | CGP 79787D | PTK787/ZK222584 | Tocris Bioscience [tocris.com]
3. Vatalanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. The inhibition of tyrosine kinase receptor signalling in ... [pmc.ncbi.nlm.nih.gov]
5. Rational design of next-generation FLT3 inhibitors in acute ... [sciencedirect.com]
6. FLT3: A 35-Year Voyage from Discovery to the Next ... [pmc.ncbi.nlm.nih.gov]
7. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [ncbi.nlm.nih.gov]

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